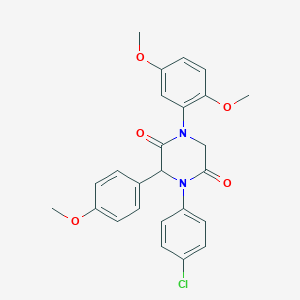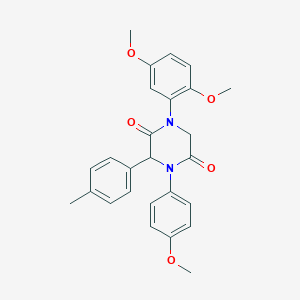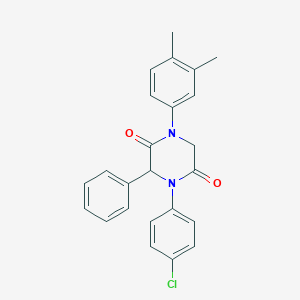![molecular formula C25H24N2O2S B242591 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242591.png)
1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases. TAK-659 is a highly selective inhibitor of spleen tyrosine kinase (SYK), a key enzyme involved in the regulation of immune cell signaling pathways.
Mécanisme D'action
1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione exerts its pharmacological effects by selectively inhibiting SYK, a non-receptor tyrosine kinase that plays a critical role in immune cell signaling pathways. SYK is involved in the activation of various downstream signaling molecules, including BTK, PLCγ2, and AKT, which regulate cell proliferation, survival, and migration. By inhibiting SYK, this compound can disrupt these signaling pathways and induce cell death in cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound can inhibit the proliferation and survival of B cells, T cells, and mast cells. In vivo studies have shown that this compound can inhibit tumor growth and improve survival in mouse models of lymphoma and leukemia. This compound has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione is its high selectivity for SYK, which reduces the risk of off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione involves a multi-step process that begins with the reaction of 2,3-dimethylbenzoyl chloride with 4-(methylsulfanyl)aniline to form the intermediate 1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)urea. This intermediate is then subjected to a series of reactions involving piperazine, phenacyl bromide, and palladium catalysts to yield the final product, this compound.
Applications De Recherche Scientifique
1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers and autoimmune diseases. In vitro studies have shown that this compound inhibits SYK-mediated signaling pathways in B cells, T cells, and mast cells, leading to decreased proliferation and survival of these cells. In vivo studies have demonstrated that this compound can inhibit tumor growth in mouse models of lymphoma and leukemia.
Propriétés
Formule moléculaire |
C25H24N2O2S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O2S/c1-17-8-7-11-22(18(17)2)26-16-23(28)27(20-9-5-4-6-10-20)24(25(26)29)19-12-14-21(30-3)15-13-19/h4-15,24H,16H2,1-3H3 |
Clé InChI |
JZNLULDARNXOPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC=CC=C4)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



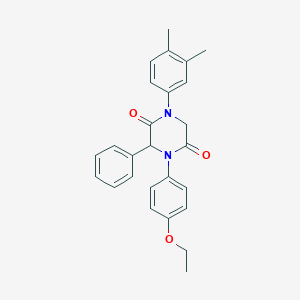
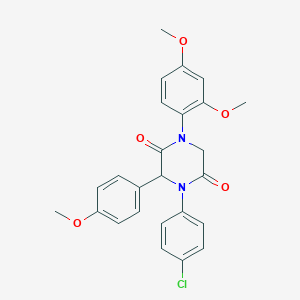


![1-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242546.png)
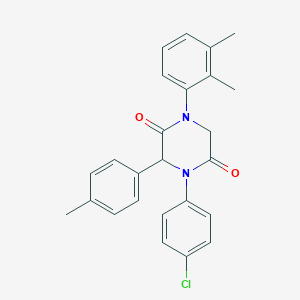
![1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242549.png)
![4-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242551.png)


